2-Bromo-3-nitroaniline
Overview
Description
2-Bromo-3-nitroaniline is a chemical compound with the CAS Number: 35757-20-1. It has a linear formula of C6H5BrN2O2 . The compound is typically stored at room temperature in an inert atmosphere and away from light .
Synthesis Analysis
The synthesis of anilines, such as 2-Bromo-3-nitroaniline, often involves several steps including direct nucleophilic substitution, nitroarene reduction, and reactions involving secondary amines . A multistep organic synthesis of 4-bromo-2-nitroaniline has been reported, which may provide insights into the synthesis of 2-Bromo-3-nitroaniline .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-nitroaniline can be represented by the InChI code: 1S/C6H5BrN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2 . Further analysis of the molecular structure can be found in related studies .Physical And Chemical Properties Analysis
2-Bromo-3-nitroaniline is a solid at room temperature . It has a molecular weight of 217.02 g/mol . More detailed physical and chemical properties may be available from specialized chemical databases .Scientific Research Applications
Phase Behavior and Crystallization
Research has shown that the phase diagram of urea and 4-bromo-2-nitroaniline systems exhibits a large miscibility gap with the formation of a eutectic and a monotectic, offering insights into the crystallization and thermal behavior of such compounds. This study contributes to understanding the solid-liquid interfacial energy and its effects on the morphology of microstructures in these systems (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).
Nucleophilic Reactions
2-Bromo-2-nitropropane, a related compound, has been studied for its reactions with various nucleophiles. Understanding the behavior of such compounds toward nucleophilic agents is critical for applications in organic synthesis, as seen in the formation of different products depending on the reacting nucleophile (Chen, 1969).
Synthesis of Quinolines
The reagent 2,2,3-Tribromopropanal has been used for transforming 4-nitro- and 4-methoxyanilines into bromoquinolines, which can further be converted into bromoquinolin-6-ols. This demonstrates the role of bromo-nitroanilines in synthesizing complex organic structures, which are important in various chemical and pharmaceutical applications (Lamberth et al., 2014).
Catalytic Reduction
Studies on the catalytic reduction of 2-nitroaniline highlight the transformation of toxic environmental contaminants into less toxic products. Such research aids in developing environmentally friendly catalytic systems for industrial applications (Naseem, Begum, & Farooqi, 2017).
Green Chemical Processes
The development of organic solvent-free processes for preparing dibromo-nitroaniline, an intermediate in azo disperse dyes manufacturing, showcases environmentally friendly approaches in chemical synthesis. Such processes emphasize sustainability and efficiency, particularly in the dye industry (Pappula & Adimurthy, 2016).
Spectroscopic Properties
Investigating the molecular structure, spectroscopic, and electric properties of nitroaniline derivatives, including 4-bromo-2-nitroaniline, provides valuable data for applications in materials science and electronics. These studies offer insights into the electronic transitions and potential non-linear optical (NLO) properties of these compounds (Hernández-Paredes et al., 2015).
Synthesis of Benzimidazoles
Research into the intermolecular coupling/heterocyclization reaction between 2-nitroaniline and aromatic aldehydes towards benzimidazoles demonstrates the role of bromo-nitropropane in synthesizing heterocyclic compounds. These findings are significant for pharmaceutical and agrochemical applications (Kim et al., 2002).
Schiff Base Synthesis
The synthesis of Schiff bases using bromo-nitroanilines illustrates the compound's utility in preparing complex organic structures with potential applications in medicine and agriculture. Such research contributes to the development of new pharmaceuticals and agrochemicals (Zulfiqar et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-bromo-3-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKBUWQOCGJBFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561865 | |
Record name | 2-Bromo-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-nitroaniline | |
CAS RN |
35757-20-1 | |
Record name | 2-Bromo-3-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35757-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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